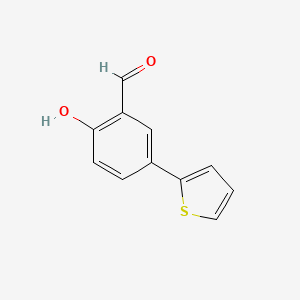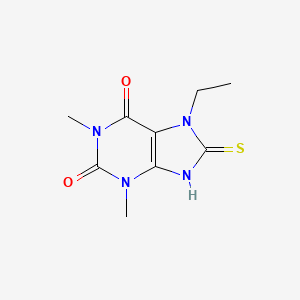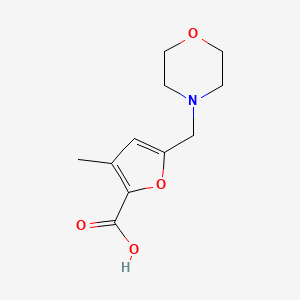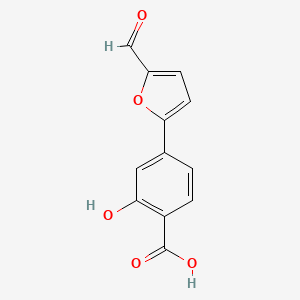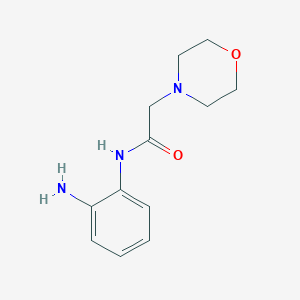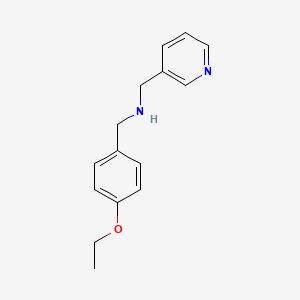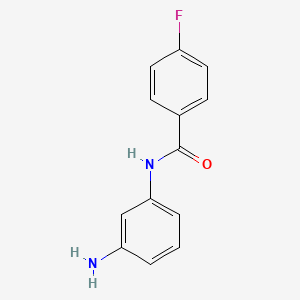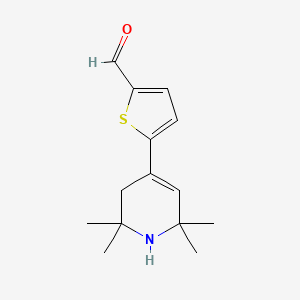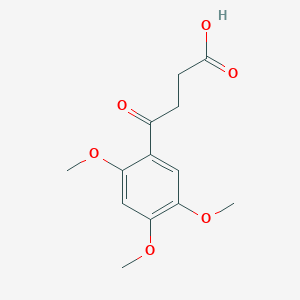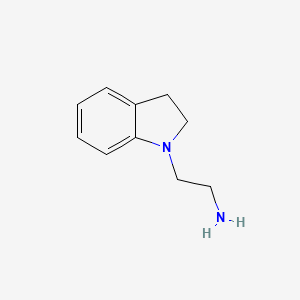
2-(indolin-1-yl)éthanamine
Vue d'ensemble
Description
2-(2,3-Dihydro-1H-indol-1-yl)ethanamine is a chemical compound related to the indole family, which is a structure widely found in natural products and pharmaceuticals. The indole moiety is known for its biological activity, and derivatives of indole such as 2-(2,3-dihydro-1H-indol-1-yl)ethanamine are of interest for their potential therapeutic applications.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, 1,2-Bis(2-aryl-1H-indol-3-yl)ethynes are synthesized through a double cyclization reaction of diynes with aryl Grignard reagents, yielding products with different substituents and demonstrating the versatility of indole chemistry . Similarly, the condensation of 1H-indol-3-ethanamine derivatives with cyclohexanedione followed by a Pictet-Spengler reaction leads to the formation of spirocyclic indolones, showcasing another synthetic route for indole derivatives . Additionally, novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have been synthesized by cyclization of thiourea with bromoacetophenone, indicating the reactivity of indole with sulfur-containing reagents .
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized by spectroscopic methods and X-ray crystallography. For example, the structure of 1,2-bis(2-phenyl-1H-indol-3-yl)ethyne was determined by X-ray analysis, confirming the expected structural features . The absolute stereochemistry of 2-(2,3-dihydro-1H-indol-3-yl)ethanol, a related compound, was assigned through single-crystal X-ray analyses, which is crucial for understanding the compound's potential biological activity .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including isomerization and cyclization. The synthesis of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their rearrangement into isomeric forms demonstrates the reactivity of the hydroxy and keto groups in these molecules . Moreover, the formation of pentacyclic and hexahydro derivatives from spirocyclic indolones illustrates the complexity of reactions that indole compounds can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as their spectral characteristics, fluorescence, and electrochemical behavior, are influenced by their molecular structure. The UV-vis and fluorescence emission spectra of bis(indolyl)ethynes provide insights into their electronic properties and potential applications in materials science . The electrochemical features investigated by cyclic voltammetry further complement the understanding of these compounds' properties .
Applications De Recherche Scientifique
Agents antileishmaniens
2-(indolin-1-yl)éthanamine : les dérivés ont été étudiés pour leur potentiel en tant qu'agents antileishmaniens. Les chercheurs ont conçu des analogues bisindoliques hydrophiles basés sur des composés précédemment identifiés pour lutter contre Leishmania infantum. Ces dérivés ont été testés pour leur efficacité contre les promastigotes et pour leur toxicité sur les cellules de type macrophages humains. Les composés les plus prometteurs ont montré une faible cytotoxicité et une forte sélectivité, ce qui en fait des candidats potentiels pour de nouveaux médicaments antileishmaniens .
Agents neuroprotecteurs pour l'accident vasculaire cérébral ischémique
Des dérivés d'indoline, y compris ceux liés à la This compound, ont été synthétisés et évalués en tant qu'agents neuroprotecteurs multifonctionnels. Ces composés ont montré des effets protecteurs significatifs contre la mort cellulaire induite par le stress oxydatif et ont été trouvés pour réduire les taux d'infarctus cérébral et améliorer les scores de déficit neurologique chez les modèles animaux. Cela suggère leur application potentielle dans le traitement de l'accident vasculaire cérébral ischémique .
Propriétés antioxydantes
La capacité antioxydante des dérivés d'indoline a été évaluée dans diverses études. Ces composés ont été démontrés pour protéger les cellules des dommages oxydatifs, ce qui est un facteur clé dans de nombreuses maladies chroniques. La capacité des dérivés de la This compound à piéger les radicaux libres pourrait être exploitée dans le développement de traitements pour les affections associées au stress oxydatif .
Activité anti-inflammatoire
Les dérivés d'indoline auraient une activité anti-inflammatoire en inhibant la sécrétion de cytokines inflammatoires. Cette propriété est cruciale dans le développement de traitements pour les maladies inflammatoires, où le contrôle de la réponse inflammatoire peut conduire à de meilleurs résultats cliniques .
Activité antimicrobienne
Le noyau indole de la This compound est connu pour ses propriétés antimicrobiennes. Les dérivés de l'indole ont été étudiés pour leur efficacité contre une gamme d'agents pathogènes microbiens, offrant une voie prometteuse pour le développement de nouveaux agents antimicrobiens .
Activité anticancéreuse
Les composés d'indoline ont été étudiés pour leur utilisation potentielle en thérapie anticancéreuse. Leur capacité à interférer avec diverses voies cellulaires qui sont dysrégulées dans les cellules cancéreuses en fait des candidats intéressants pour les médicaments anticancéreux .
Activité antivirale
La recherche a indiqué que les dérivés de l'indole peuvent agir en tant qu'agents antiviraux puissants. Ils ont été testés contre une variété de virus ARN et ADN, montrant une activité inhibitrice et suggérant leur utilisation dans le développement de médicaments antiviraux .
Régulation de la croissance des plantes
Les dérivés de l'indole, y compris ceux liés à la This compound, jouent un rôle dans la croissance et le développement des plantes. Ils sont structurellement similaires aux hormones végétales comme l'acide indole-3-acétique, qui est impliqué dans la régulation de divers aspects de la physiologie des plantes. Cette similitude pourrait être exploitée pour concevoir des composés qui modulent la croissance des plantes .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 2-(indolin-1-yl)ethanamine, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that 2-(indolin-1-yl)ethanamine could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that 2-(indolin-1-yl)ethanamine may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLHKBSAQALACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360068 | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46006-95-5 | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



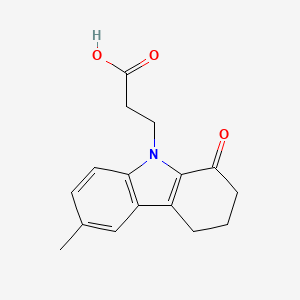
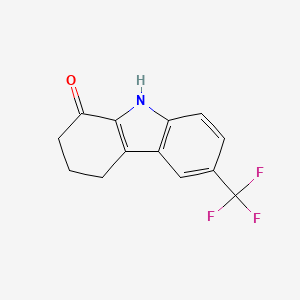
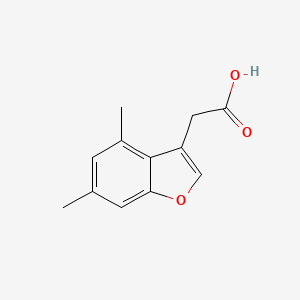
![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)
![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)
